cyclodecene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclodecene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYGNATMHQYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870806 | |
| Record name | Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-12-0 | |
| Record name | Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Analysis and Stereochemical Elucidation of Cyclodecene
Theoretical and Computational Approaches to Cyclodecene Conformations
Computational chemistry provides powerful tools to explore the potential energy surface of flexible molecules like this compound, identifying stable conformers and the energy barriers between them.
Molecular mechanics methods, such as MM2 and MM3, are frequently used for the initial exploration of the conformational space of large molecules due to their computational efficiency. koreascience.kr These methods model a molecule as a collection of atoms held together by springs, and the total steric energy is calculated based on bond stretching, angle bending, torsional strain, and non-bonded interactions.
For cyclodecane (B1584694), the saturated analog of this compound, molecular mechanics calculations have been instrumental in identifying various stable conformations. researchgate.netacs.org These studies provide a foundational understanding of the ring's flexibility. In the case of trans-cyclododecene, MM2 calculations were used to search the conformational space, with subsequent energy and population calculations performed using MM3. nih.gov
Table 1: MMX Calculated Energies for Bicyclic Systems Containing this compound Rings
| Compound | Steric Energy (kcal/mol) | Olefin Strain (kcal/mol) |
| in,in-Bicyclo[8.4.4]octadecane | 45.61 | - |
| in,in-Bicyclo[8.3.3]hexadecane | -48.05 | - |
| in,in-Bicyclo[8.4.4]octadec-1(13)-ene | 34.7 | - |
Data sourced from MMX molecular mechanics calculations on bicyclic systems incorporating large rings. koreascience.kr
For a more accurate description of the electronic structure and relative energies of this compound conformers, quantum chemical methods are employed. peerj.comcecam.org These methods solve the Schrödinger equation at various levels of approximation.
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations. HF calculations were used to determine the free energies and chemical shifts of cyclodecane and chlorocyclodecane (B12895266) conformers. acs.org The computational cost of HF scales approximately as N^4, where N is the number of basis functions. wikipedia.org
Density Functional Theory (DFT): DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. They have been used to examine the conformers of cycloalkanes from cycloheptane (B1346806) to cyclodecane. nih.gov
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation, offering improved accuracy over HF. peerj.comwaseda.ac.jp The computational cost of MP2 scales as N^4. wikipedia.org It has been used in conjunction with other methods to study cyclodecane conformers. nih.gov
Coupled Cluster (CCSD(T)) Theory: CCSD(T) is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally expensive, scaling as N^7. wikipedia.orgwaseda.ac.jp It has been used to benchmark other methods and to calculate the energies of cyclodecane conformers. nih.govworldscientific.com
These methods have been applied to cyclodecane, revealing that the boat-chair-boat (BCB) conformer is the most stable at all levels of theory. worldscientific.com For trans-cyclododecene, chemical shifts were calculated using the GIAO method at the HF/6-311G level to help assign conformations observed in NMR spectra. nih.gov
Mapping the torsion potential energy surface involves systematically rotating specific bonds and calculating the energy at each step, revealing the energy landscape, including stable conformations and the barriers between them. qcware.comresearchgate.net This technique provides a detailed picture of the molecule's flexibility. qcware.com For cyclodecane, the torsion potential energy surface has been examined using both molecular mechanics and quantum chemical methods, identifying 13 low-energy conformers. worldscientific.com Such analyses are crucial for understanding the dynamic behavior of these rings.
Computational studies consistently predict the boat-chair-boat (BCB) conformation as the most stable for cyclodecane. acs.orgworldscientific.com However, other low-energy conformers are also present. For cyclodecane, a minor conformation, the twist-boat-chair-chair (TBCC) , was identified alongside the BCB. acs.org Ab initio calculations also suggested that the twist-boat-chair (TBC) conformation has a comparable free energy to the TBCC. acs.org The relative populations of these conformers are temperature-dependent. For cyclononane, the twist-boat-chair is the most favorable conformation. libretexts.org In cyclohexane, the chair conformation is significantly more stable than the twist-boat conformation. readchemistry.comucalgary.calibretexts.org
Torsion Potential Energy Surface Mapping
Experimental Characterization of this compound Conformers
Experimental techniques, particularly NMR spectroscopy, provide invaluable data to validate and refine the predictions from computational models.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules. unibas.it By recording spectra at different temperatures, it is possible to observe the "freezing out" of individual conformers as the rate of interconversion slows down on the NMR timescale.
For cis-cyclodecene (B1623649), low-temperature ¹³C NMR spectra show that it exists in a single preferred conformation with C₁ symmetry. unibas.it The splitting of methylene (B1212753) carbon signals at -143 °C confirms this. unibas.it In contrast, the ¹³C NMR spectrum of trans-cyclodecene (B1599413) at -155 °C reveals the presence of five distinct conformers with populations ranging from 3% to 37.6%. unibas.it A more detailed study of trans-cyclododecene at -164.5 °C identified four conformations: three with C₁ symmetry and one with C₂ symmetry. nih.gov
Low-temperature ¹³C NMR studies of cyclodecane have shown the presence of the TBCC conformation as a minor component in equilibrium with the major BCB conformer. acs.org The free-energy difference between these two was determined to be approximately 0.73 kcal/mol. acs.org
Table 2: Conformational Data for Cycloalkanes from Low-Temperature NMR
| Compound | Temperature (°C) | Observed Conformers | Population (%) | Free Energy Barrier (kcal/mol) |
| cis-Cyclodecene | -143 | Single C₁ conformation | 100 | - |
| trans-Cyclodecene | -155 | Five conformers (3 x C₁, 2 x C₂) | 3 to 37.6 | 6.5 - 6.6 |
| trans-Cyclododecene | -164.5 | Four conformers (3 x C₁, 1 x C₂) | 4.3, 18.6, 20.1, 57.0 | - |
| Cyclodecane | -146.1 | BCB, TBCC | 94.8, 5.2 | - |
| Chlorocyclodecane | -165.5 | Three conformers (suggested as 2e BCB, 2a BCB, TBCC) | 31.2, 14.9, 53.9 | 5.4, 5.5, 7.07, 7.08 |
Data compiled from dynamic NMR studies. nih.govacs.orgunibas.it
X-ray Crystallography of this compound Derivatives and Analogues
X-ray crystallography has been instrumental in determining the solid-state conformations of this compound derivatives. Studies on various derivatives have frequently identified the boat-chair-boat (BCB) conformation as the most stable arrangement in the crystalline state. acs.org For instance, X-ray diffraction of several crystalline derivatives has consistently shown the BCB conformation. acs.org
However, the analysis is not always straightforward. In some cases, the crystal structure represents a mixture of conformations. For example, the X-ray diffraction data for one cyclodecane derivative was best interpreted as a 4:1 mixture of the twist-boat-chair (TBC) and twist-boat-chair-chair (TBCC) conformations randomly distributed within the crystal. acs.org Furthermore, both the TBCC and BCB conformations have been observed in the crystals of cis-1,6-cyclodecanediol. acs.org
The crystal structure of trans-sys-trans-4,5:9,10-biscyclohexano-1,3,6,8-tetraoxecane, a cyclodecane analogue, revealed a boat-chair-boat (BCB) conformation for the ten-membered tetraoxecane ring. researchgate.net However, this conformation exhibits geometric differences compared to those seen in cyclodecane derivatives, highlighting the influence of substituents and heteroatoms on the ring's preferred geometry. researchgate.net
| Compound | Observed Conformation(s) | Key Findings |
|---|---|---|
| Various Cyclodecane Derivatives | Boat-Chair-Boat (BCB) | BCB is a commonly observed stable conformation in the solid state. acs.org |
| Specific Cyclodecane Derivative | Twist-Boat-Chair (TBC) and Twist-Boat-Chair-Chair (TBCC) | Data interpreted as a 4:1 mixture of TBC and TBCC conformations. acs.org |
| cis-1,6-cyclodecanediol | TBCC and BCB | Demonstrates the co-existence of multiple conformations in the crystalline state. acs.org |
| trans-sys-trans-4,5:9,10-biscyclohexano-1,3,6,8-tetraoxecane | Boat-Chair-Boat (BCB) | The tetraoxecane ring adopts a BCB conformation, but with geometric variations from typical cyclodecane derivatives. researchgate.net |
Electron Diffraction Studies on Cyclodecane Structures
Gas-phase electron diffraction studies of cyclodecane, often coupled with molecular mechanics calculations, provide insights into the conformational preferences of the molecule in the absence of crystal packing forces. An early study at 130°C attempted to refine the diffraction data using a simplified boat-chair-boat (BCB) model with C2h symmetry. researchgate.netacs.org This model yielded specific geometric parameters, including average C-C and C-H bond lengths and various bond angles. researchgate.net
However, the researchers acknowledged that for a molecule with the flexibility of cyclodecane, a single conformation model might be misleading. researchgate.netacs.org An alternative approach involved calculating the theoretical radial distribution curves for the four lowest-energy conformations and performing a least-squares analysis against the experimental data. This analysis suggested a mixture of conformations in the gas phase at 130°C. researchgate.net
| Conformation | Percentage Composition |
|---|---|
| Boat-Chair-Boat (BCB) | 49 ± 3% |
| Twist-Boat-Chair (TBC) | 35 ± 3% |
| Twist-Boat-Chair-Chair (TBCC) | 8 ± 4% |
| Boat-Chair-Chair (BCC) | 8 ± 4% |
Analysis of Transannular Interactions and Ring Strain
The boat-chair-boat (BCB) conformation of cyclodecane is considered the most stable because it effectively minimizes these transannular interactions. slideshare.netyoutube.com Even in this preferred conformation, there are notable repulsions between hydrogen atoms. wikipedia.orglibretexts.org For instance, in the lowest energy conformation of cyclodecane, there are two sets of three hydrogens that are responsible for transannular strain. wikipedia.org The flexibility of the ten-membered ring allows it to flex slightly to alleviate some of this strain, making it less severe than in cyclooctane, despite having more repulsive interactions. ic.ac.uk
The presence of a double bond in this compound introduces additional strain considerations. The larger ring size of this compound, compared to smaller cycloalkenes like cyclohexene (B86901), allows it to accommodate the geometric constraints of both cis and trans double bonds, thereby reducing the ring strain that would make the trans isomer unstable in smaller rings. vaia.com
Stereoisomer Interconversion and Energy Barriers (Cis-Trans Equilibria)
The ability of this compound to exist as both cis and trans isomers is a direct consequence of its ring size. vaia.com The interconversion between these stereoisomers involves surmounting a significant energy barrier.
Dynamic NMR spectroscopy has been a powerful tool for investigating the conformational changes and energy barriers in this compound and its derivatives. For cis-cyclodecene, low-temperature ¹³C NMR studies have revealed that the molecule undergoes a process that gives it a time-averaged plane of symmetry at room temperature. researchgate.net As the temperature is lowered, this process slows, and the signals in the NMR spectrum split. A free-energy barrier of 6.64 kcal/mol was determined for this process at -139.7 °C. researchgate.net A separate process, observed in the ¹H NMR spectrum of the allylic protons, has a higher free-energy barrier of 10.9 kcal/mol at -36.4 °C. researchgate.net
For trans-cyclodecene, low-temperature ¹³C NMR studies have shown the presence of two conformations. The major conformation has C₁ symmetry, while the minor one has a structure that is a small deviation from Cₛ symmetry. researchgate.net The free-energy barriers for the interconversion of these two conformations were determined to be between 4.18 and 4.28 kcal/mol at -183.1 °C. researchgate.netresearchgate.net
The equilibrium between cis- and trans-cyclodecene has also been studied. In acetic acid solution at 100.4°C, the equilibrium ratio of cis-cyclodecene to trans-cyclodecene is 12.2. researchgate.net
| Isomer | Process | Free-Energy Barrier (ΔG‡) | Temperature |
|---|---|---|---|
| cis-Cyclodecene | Process leading to time-averaged plane of symmetry | 6.64 kcal/mol | -139.7 °C |
| cis-Cyclodecene | Exchange of geminal hydrogen positions (allylic protons) | 10.9 kcal/mol | -36.4 °C |
| trans-Cyclodecene | Interconversion of major and minor conformations | 4.18 - 4.28 kcal/mol | -183.1 °C |
Synthetic Methodologies for Cyclodecene and Its Derivatives
Strategies for Carbon-Carbon Ring Formation
The formation of the carbocyclic core of cyclodecene relies on methodologies that can efficiently construct medium-sized rings, which is often a challenging synthetic task.
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including this compound. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by a transition metal complex, to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.org The efficiency of RCM is influenced by factors such as the choice of catalyst and the substrate's structure. organic-chemistry.org
Ruthenium-based catalysts, particularly Grubbs-type catalysts, are extensively used in RCM due to their high reactivity and remarkable tolerance to a wide range of functional groups. harvard.eduorganic-chemistry.org These catalysts are generally stable in air and moisture, which simplifies their handling. harvard.eduorganic-chemistry.org The first-generation Grubbs catalyst, RuCl2(CHPh)(PCy3)2, and the more active second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have been successfully employed in the synthesis of various cyclic compounds. harvard.eduorganic-chemistry.org The enhanced activity of the second-generation catalysts allows for efficient ring closure, even with sterically demanding or functionalized substrates, and often at lower catalyst loadings. organic-chemistry.org For instance, a family of 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene-substituted ruthenium complexes has demonstrated increased RCM activity, especially at elevated temperatures. organic-chemistry.org These catalysts have been instrumental in preparing a variety of cycloolefins, including di-, tri-, and tetrasubstituted derivatives. organic-chemistry.org
Table 1: Comparison of Ruthenium-Based RCM Catalysts
| Catalyst | Key Features | Applications |
|---|---|---|
| First-Generation Grubbs Catalyst | Good functional group tolerance. | Synthesis of a wide range of carbo- and heterocycles. |
| Second-Generation Grubbs Catalyst | Higher activity than first-generation, N-heterocyclic carbene (NHC) ligand. | Efficient cyclization of sterically hindered and functionalized dienes. organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Contain a chelating isopropoxybenzylidene ligand, often recyclable. | Used in various metathesis reactions, including RCM. |
This table provides a general overview of common ruthenium-based RCM catalysts and their features.
Recent advancements have also led to the development of ruthenium-based catalyst systems activated by trimethylsilyldiazomethane (B103560) for the ring-opening metathesis polymerization (ROMP) of functionalized norbornenes and cyclooctenes, which shares mechanistic principles with RCM. rsc.org
Molybdenum- and tungsten-based catalysts, often referred to as Schrock catalysts, are also highly effective for RCM. wikipedia.orgharvard.edu These catalysts are known for their high reactivity, often exceeding that of their ruthenium counterparts, especially for the formation of sterically hindered or substituted olefins. harvard.edunih.gov However, they are generally more sensitive to air and moisture, which necessitates handling under inert conditions. harvard.eduximo-inc.com
Molybdenum alkylidene complexes have been successfully used in the synthesis of various heterocycles via RCM. wikipedia.org More recently, air-stable molybdenum and tungsten catalyst formulations have been developed, for example, by encapsulation in paraffin (B1166041) wax, which allows for their use without a glovebox. ximo-inc.com These advancements have made these highly active catalysts more accessible for general synthetic use. ximo-inc.com Tungsten-based catalysts, in particular, have shown exceptional performance in achieving high Z-selectivity in macrocyclic RCM reactions. nih.gov The lower reactivity of some tungsten complexes, compared to their molybdenum analogs, can be advantageous in preventing the isomerization of the newly formed double bond. nih.gov
Table 2: Research Findings on Molybdenum and Tungsten RCM Catalysts
| Catalyst Type | Research Finding | Reference |
|---|---|---|
| Molybdenum Alkylidene | Highly reactive, but sensitive to air and moisture. harvard.edu | harvard.edu |
| Air-Stable Molybdenum | Encapsulated in paraffin, enabling easier handling. ximo-inc.com | ximo-inc.com |
| Tungsten Alkylidene | Can provide high Z-selectivity in macrocyclizations. nih.gov | nih.gov |
This table summarizes key research findings related to molybdenum and tungsten catalysts in RCM.
Electrocyclic reactions, a class of pericyclic reactions, offer another strategic approach to the synthesis of cyclic systems like this compound. ontosight.ainumberanalytics.com These reactions involve the concerted reorganization of π-electrons within a conjugated system to form or break a sigma bond, leading to a cyclic product. numberanalytics.comlibretexts.org A key example is the 4π-electrocyclic ring-opening of a cis-fused bicyclic cyclobutene (B1205218), which generates a transient cis,trans-cycloalkadiene intermediate that can be further manipulated. researchgate.netresearchgate.net This strategy has been applied to the synthesis of functionalized medium-sized trans-cycloalkenes. researchgate.netresearchgate.net The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring-opening for a thermal 4π-electron system. researchgate.net This method allows for the transfer of chirality from an enantiomerically enriched cyclobutene to the resulting trans-cycloalkene. researchgate.net
Intramolecular reductive cyclization represents a valuable method for the construction of carbocyclic and heterocyclic rings. This approach often involves the coupling of two functional groups within the same molecule, promoted by a reducing agent. For instance, the intramolecular reductive coupling of enynes, catalyzed by transition metals like cobalt, has been developed for the synthesis of five-membered rings. nih.gov While direct application to this compound synthesis is less common, the principles can be adapted. A notable example involves the intramolecular reductive cyclization of a conjugated keto-azide to form a piperidine (B6355638) skeleton, showcasing the potential of this strategy in complex ring formation. nih.gov Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has also been reported for the synthesis of 7-membered bridged biarylamines, demonstrating the utility of this method for constructing medium-sized rings with high stereocontrol. rsc.org
Stereoselective and Regioselective Synthesis of this compound Isomers
The control of stereochemistry and regiochemistry is paramount in the synthesis of specific this compound isomers (e.g., cis- or trans-cyclodecene).
The stereoselective synthesis of this compound isomers can be achieved through various means. For example, the thermal and acid-catalyzed intramolecular rearrangement of (Z)- and (E)-cyclodecene-1,4-dione systems derived from steroids proceeds stereoselectively to yield different spiro-γ-lactone derivatives. doaj.org Furthermore, the use of specific catalysts in RCM can influence the E/Z selectivity of the resulting double bond. nih.gov
Regioselectivity is also a critical consideration. In the synthesis of functionalized cyclodecenes, reactions must be controlled to ensure the desired placement of substituents. For instance, phosphine-mediated intramolecular aldol (B89426) cyclizations of unsaturated diketones have been shown to proceed with high levels of regioselectivity, favoring the formation of cross-conjugated bicyclic dienones. nih.gov This level of control is often difficult to achieve with traditional aldol conditions. nih.gov Additionally, iron-catalyzed aminochlorination of cis- and trans-cyclodecene (B1599413) has been shown to proceed with good conservation of stereochemistry, indicating a formal syn-delivery of the amino and chloro groups. ethz.ch
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (E)-cyclodecene-1,4-dione |
| (Z)-cyclodecene-1,4-dione |
| 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene |
| 2'-vinyl-biaryl-2-imine |
| cis-cyclodecene (B1623649) |
| This compound |
| Ethylene |
| Grubbs Catalyst |
| Molybdenum Alkylidene |
| N-heterocyclic carbene |
| Piperidine |
| RuCl2(CHPh)(PCy3)2 |
| Schrock Catalyst |
| Spiro-γ-lactone |
| trans-cyclodecene |
| Trimethylsilyldiazomethane |
Reactivity and Reaction Mechanisms of Cyclodecene
Addition Reactions to the Cyclodecene Double Bond
The double bond in this compound is susceptible to attack by electrophiles, leading to a variety of addition reactions. These reactions transform the unsaturated cyclic hydrocarbon into saturated or functionalized derivatives.
Epoxidation Reactions and Subsequent Ring Opening
The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom, through reaction with peroxy acids like peroxyacetic acid or meta-chloroperoxybenzoic acid (mCPBA). pearson.com The stereochemistry of the starting this compound isomer dictates the stereochemistry of the resulting epoxide. For instance, trans-cyclodecene (B1599413) yields a trans-epoxide, while cis-cyclodecene (B1623649) produces a cis-epoxide. pearson.com
This epoxidation is a crucial intermediate step for further functionalization. The highly strained epoxide ring is susceptible to ring-opening reactions. pearson.commdpi.com In the presence of an acid catalyst and a nucleophile, such as water, the epoxide ring opens. This process involves protonation of the epoxide oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. pearson.compearson.com The ring-opening of the epoxide derived from trans-cyclodecene with acidic water results in a diol with anti stereochemistry. Conversely, the ring-opening of the cis-epoxide leads to a diol with syn stereochemistry. pearson.com This stereospecificity makes epoxidation a valuable tool in the synthesis of stereochemically defined diols. pearson.commdpi.com
Hydroboration and Borylation Processes
Hydroboration is an addition reaction where a boron-hydrogen bond adds across the double bond of an alkene. masterorganicchemistry.com In the case of this compound, this reaction can be catalyzed by transition metal complexes, such as those containing ruthenium. acs.org The reaction of this compound with pinacolborane (HBpin) in the presence of a ruthenium catalyst, RuH2(H2)2(PCy3)2, leads to dehydrogenative borylation, producing a vinylboronate. acs.orgresearchgate.net This contrasts with the hydroboration of smaller cyclic alkenes like cyclohexene (B86901), which is highly favored. acs.orgresearchgate.net
The resulting cyclodecenyl pinacolboronate can be utilized in further synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. acs.org This highlights the utility of borylation in creating new carbon-carbon bonds.
Table 1: Comparison of Borylation Products for Different Cyclic Alkenes
| Cyclic Alkene | Borylation Product(s) | Catalyst System |
| Cyclohexene | Favored Hydroboration | RuH2(H2)2(PCy3)2 / HBpin |
| Cycloheptene | Allylboronate | RuH2(H2)2(PCy3)2 / HBpin |
| Cyclooctene | Vinyl- and Allylboronate (1:3 ratio) | RuH2(H2)2(PCy3)2 / HBpin |
| This compound | Vinylboronate (with traces of allylboronate) | RuH2(H2)2(PCy3)2 / HBpin |
Data compiled from research on ruthenium-catalyzed borylation of cyclic alkenes. acs.org
Ozonolysis and Formation of Organic Aerosol Products
Ozonolysis is the reaction of an alkene with ozone. The initial step involves the addition of ozone to the double bond to form an unstable primary ozonide. tandfonline.com This intermediate rapidly decomposes into a Criegee intermediate and a carbonyl compound. tandfonline.com The fate of the Criegee intermediate is crucial in determining the final products.
In the context of atmospheric chemistry, the ozonolysis of this compound contributes to the formation of secondary organic aerosols (SOA). tandfonline.comcore.ac.uknih.gov The yield of SOA from the ozonolysis of cycloalkenes generally increases with the number of carbon atoms in the ring. nih.gov In the presence of a scavenger like 1-propanol, the stabilized Criegee intermediate formed from this compound ozonolysis reacts to form an α-alkoxy hydroperoxyaldehyde. tandfonline.com This compound can then undergo further reactions, including cyclization, contributing to the complex mixture of products found in organic aerosols. tandfonline.com The study of these processes is important for understanding atmospheric particulate matter formation. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govpressbooks.publibretexts.orgmdpi.comlibretexts.org While this compound itself is not a conjugated diene, it can act as the dienophile in such reactions. The reaction involves a concerted, single-step mechanism where new carbon-carbon bonds are formed simultaneously. pressbooks.publibretexts.org The efficiency of the Diels-Alder reaction is often enhanced when the dienophile has electron-withdrawing groups, which is not the case for the unsubstituted this compound ring. libretexts.org Therefore, Diels-Alder reactions involving this compound as the dienophile would likely require specific conditions or functionalization to proceed efficiently.
Olefin Metathesis Transformations Involving this compound
Olefin metathesis is a powerful reaction that allows for the rearrangement of carbon-carbon double bonds. This compound is a suitable substrate for a specific type of olefin metathesis known as ring-opening metathesis polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins. acs.orgwikipedia.orgrsc.org this compound can undergo ROMP in the presence of suitable catalysts, typically organometallic complexes of ruthenium or tungsten. acs.orgwikipedia.org The mechanism involves the reaction of the cyclic olefin with a metal-alkylidene complex, which initiates the polymerization. The propagation step involves the formation of a metallacyclobutane intermediate, which then cleaves to open the ring and regenerate the metal-alkylidene species, now attached to the growing polymer chain. wikipedia.org
ROMP of this compound can be used to synthesize linear polymers and copolymers. acs.org For example, this compound has been used as a monomer in alternating ring-opening metathesis polymerization (AROMP) systems, allowing for the creation of linear alternating copolymers with defined spacer lengths. acs.org The properties of the resulting polymers, such as glass transition temperature and hydrophilicity, can be tuned by varying the size of the cycloalkene monomer used. acs.org This makes ROMP a versatile tool for creating a wide range of polymeric materials with tailored properties. acs.orgsioc-journal.cn
Intermolecular Cross-Metathesis Reactions
Intermolecular cross-metathesis (CM) is a versatile reaction for the formation of new carbon-carbon double bonds. harvard.edu The reaction involves the exchange of alkylidene fragments between two different olefins, catalyzed typically by ruthenium or molybdenum complexes. uwindsor.caorganic-chemistry.org The goal is to achieve a high yield of the cross-product while minimizing the formation of homodimerization byproducts. uwindsor.ca
In the context of this compound, cross-metathesis provides a route to synthesize functionalized acyclic dienes. The success and selectivity of the reaction are influenced by several factors, including the nature of the catalyst and the steric and electronic properties of the reacting olefins. researchgate.net The development of highly active and functional-group-tolerant catalysts, such as the second-generation Grubbs catalysts, has significantly expanded the scope of CM reactions. uwindsor.carutgers.edu
A general challenge in cross-metathesis is controlling the selectivity to favor the desired cross-coupled product over the two possible homodimers. organic-chemistry.org One strategy to enhance selectivity is to use one of the olefin partners in excess. uwindsor.carutgers.edu Another approach relies on the differential reactivity of the olefins. For instance, the slow rate of dimerization of α,β-unsaturated carbonyl compounds makes them excellent partners in CM, leading to high selectivity for the cross-product. uwindsor.ca
The stereoselectivity of the newly formed double bond is another critical aspect, with many catalysts showing a preference for the E (trans) isomer. uwindsor.caresearchgate.netrutgers.edu This is often the thermodynamically more stable product.
While specific examples detailing the cross-metathesis of this compound itself are not extensively documented in the provided results, the principles of the reaction are broadly applicable. For example, the cross-metathesis between two different terminal olefins, catalyzed by a Grubbs catalyst, can statistically lead to a mixture of products. However, by choosing olefins with different reactivities, high yields of the cross-coupled product can be achieved. organic-chemistry.org
Isomerization and Rearrangement Reactions
This compound can undergo isomerization between its cis and trans forms, a process that can be initiated photochemically. pearson.comchegg.com The direct irradiation of cycloalkenes, including this compound, with UV light can induce this geometric isomerization. pearson.comcdnsciencepub.com This process involves the excitation of the π-electrons in the double bond, which temporarily breaks the π-bond and allows for rotation around the carbon-carbon single bond. pearson.com Relaxation back to the ground state can then lead to the formation of the trans isomer from the cis isomer, or vice versa. pearson.com
A significant finding in the photochemistry of medium-sized cycloalkenes like this compound is the formation of carbene intermediates. cdnsciencepub.com The photolysis of these alkenes can lead to a 1,2-hydrogen shift, rearranging the excited alkene into a carbene. cdnsciencepub.com These highly reactive carbene intermediates can then undergo further reactions, most notably transannular C-H insertion, to yield bicyclic products. cdnsciencepub.com For instance, the irradiation of cis-cyclodecene has been shown to produce bicyclic compounds. cdnsciencepub.com
The generation of carbenes is a known outcome of the photolysis of various organic molecules, such as diazomethanes and ketenes. scribd.comdoubtnut.com In the case of cycloalkenes, the cyclic structure prevents competing double bond migration, making rearrangement via carbene intermediates a more prominent pathway. cdnsciencepub.com The photolysis of strained cyclic compounds, in general, can lead to the formation of carbene intermediates. researchgate.net
The table below summarizes products from the direct irradiation of various medium-sized cycloalkenes.
| Cycloalkene | Irradiation Products |
| Cyclooctene | Bicyclo[3.3.0]octane, Bicyclo[4.2.0]octane |
| This compound | Bicyclo[5.3.0]decane, Bicyclo[6.2.0]decane |
| Cyclododecene (B75492) | Bicyclo[7.3.0]dodecane |
Data sourced from studies on the direct irradiation of cycloalkenes in pentane (B18724) and methanol (B129727) solutions. cdnsciencepub.com
The isomerization of alkenes can also be achieved through catalysis, often employing transition metals like ruthenium. nih.gov Ruthenium complexes are known to be effective catalysts for the isomerization of various olefins, including the conversion of allylic alcohols to saturated carbonyl compounds. nih.govdiva-portal.org
The mechanism for ruthenium-catalyzed isomerization often involves the formation of metal-hydride intermediates. nih.gov For example, in the isomerization of allylic alcohols, the proposed mechanism may involve the coordination of the alcohol to the ruthenium center, followed by a β-hydrogen elimination to generate a ruthenium-hydride species. nih.gov An intramolecular hydride transfer then produces the carbonyl product and regenerates the catalyst. nih.gov Deuteration experiments have confirmed the presence of these ruthenium-hydride intermediates. nih.gov
While the direct catalytic isomerization of cis-cyclodecene to trans-cyclodecene using ruthenium is a plausible transformation, specific detailed studies were not present in the search results. However, the general capability of ruthenium catalysts to facilitate double bond isomerization is well-established for other systems. nih.govresearchgate.netorganic-chemistry.org For instance, ruthenium cyclopentadienyl (B1206354) complexes have been shown to rapidly isomerize substituted allylic alcohols under mild conditions. diva-portal.org The reaction mechanism is believed to occur within the coordination sphere of the ruthenium catalyst. diva-portal.org Other catalytic systems, such as those using palladium or platinum, can also facilitate cis-trans isomerization by enabling the temporary breakage and reformation of the π-bond. pearson.com
Photochemical Isomerization and Carbene Intermediates
Transannular Reactions in this compound Derivatives
A hallmark of the chemistry of medium-sized rings, such as the ten-membered ring of this compound, is the occurrence of transannular reactions. rsc.orgscripps.edu These are reactions that involve the formation of a covalent bond between atoms located on opposite sides of the ring. scripps.edu The proximity of these atoms is a consequence of the specific conformations adopted by the ring to minimize strain. researchgate.netpsu.edu
Transannular reactions are driven by the relief of ring strain and the conformational constraints that bring reactive centers into close proximity. researchgate.net This allows for reactions with high activation barriers in intermolecular settings to proceed more readily. researchgate.net
A common type of transannular reaction is the hydride shift. rsc.orgoregonstate.edu For example, the acetolysis of cyclodecyl tosylate proceeds with significant transannular 1,5- and 1,6-hydride shifts, leading to the formation of trans-cyclodecene as a major product, even though it is the less stable isomer. iupac.org This outcome is explained by the favorable conformation of the intermediate cyclodecyl cation, which facilitates the hydride transfer. iupac.org
The addition of bromine to cis-cyclodecene provides another clear example of a transannular reaction, yielding cis-1,6-dibromocyclodecane as the sole product instead of the expected 1,2-dibromide. rsc.orgpsu.edu This occurs via an intermediate bromonium ion that is attacked by a hydride from the opposite side of the ring. psu.edu Similarly, the acid-catalyzed hydrolysis of 1,2-epoxycyclodecane yields 1,6-diols. rsc.org
However, the occurrence of these reactions is highly dependent on the conformation of the cyclodecane (B1584694) ring. Substitution can alter the preferred conformation and suppress transannular reactions. For example, in 5,5,8,8-tetramethyl-cis-cyclodecene, the bulky methyl groups force the ring into a conformation where the double bond is pushed away from the atoms on the opposite side. rsc.orgrsc.org As a result, reactions like bromine addition and epoxide hydrolysis proceed to give the "classical" 1,2-addition products, with no evidence of transannular hydride shifts. rsc.org
Other transannular reactions in this compound derivatives include cyclizations of functionalized rings. For instance, SmI₂-mediated ketone-olefin coupling has been used to form bicyclic ring systems from this compound derivatives with high yield and diastereoselectivity. researchgate.netacs.orgnih.gov Electrophilic and radical transannular cyclizations of 5-cyclodecenone are also known to produce hydronaphthalene or hydroazulene skeletons. acs.org
| Reactant | Reaction | Product(s) | Reaction Type |
| cis-Cyclodecene | Bromination (Br₂) | cis-1,6-Dibromocyclodecane | Transannular Hydride Shift |
| cis-1,2-Epoxycyclodecane | Acid-catalyzed hydrolysis | 1,6-Diols | Transannular Hydride Shift |
| Cyclodecyl tosylate | Acetolysis | trans-Cyclodecene, cis-Cyclodecene | Transannular Hydride Shift |
| 5,5,8,8-Tetramethyl-cis-cyclodecene | Bromination (Br₂) | 5,5,8,8-Tetramethyl-trans-1,2-dibromocyclodecane | "Classical" 1,2-Addition |
Applications in Polymer Science and Advanced Materials Development
Cyclodecene as a Monomeric Unit in Polymer Synthesis
This compound serves as a key monomer in the synthesis of various polymers, particularly through ring-opening metathesis polymerization (ROMP). acs.orgnih.govacs.org This chain-growth polymerization technique is driven by the release of ring strain in cyclic olefin monomers, enabling the creation of a wide array of polymers with tunable architectures and functions. acs.orgnih.govacs.org The use of this compound in ROMP allows for the incorporation of ten-carbon spacer units into the polymer backbone, influencing the material's final properties. acs.orgnih.gov
A significant application of this compound is in the synthesis of linear alternating copolymers. acs.orgnih.govacs.orgnih.gov Through alternating ring-opening metathesis polymerization (AROMP), this compound can be copolymerized with other monomers, such as bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, using a ruthenium catalyst. acs.orgnih.govacs.orgnih.gov This process results in perfectly alternating copolymers with well-defined structures. acs.orgnih.gov The reaction is efficient, and the resulting copolymers have a purely alternating backbone, as confirmed by NMR spectroscopy. acs.org The reactivity of this compound in AROMP is noteworthy; it polymerizes faster than cyclohexene (B86901) and cyclododecene (B75492) under similar conditions. nih.gov
The incorporation of this compound into copolymers provides a powerful tool for tailoring their physical properties, specifically the glass transition temperature (Tg) and hydrophilicity. acs.orgnih.govacs.orgnih.gov The ten-carbon spacer provided by the this compound unit increases the flexibility of the polymer backbone. acs.org This increased flexibility leads to a lower glass transition temperature compared to copolymers with shorter spacers like those derived from cyclohexene. acs.orgnih.gov For instance, an alternating copolymer of a bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and this compound exhibited a Tg of 5.7 °C, which is lower than the 11.1 °C observed for the analogous copolymer with cyclohexene. acs.orgnih.gov
Furthermore, the hydrophilicity of the resulting copolymers can be adjusted. acs.orgacs.orgnih.gov The longer hydrocarbon spacer from this compound decreases the density of hydrophilic functional groups along the polymer chain. acs.orgacs.org This leads to a more hydrophobic polymer surface, as demonstrated by increased water contact angles. acs.orgnih.gov
Table 1: Effect of Cycloalkene Monomer on Copolymer Properties
| Cycloalkene Monomer | Spacer Length (Carbons) | Glass Transition Temperature (Tg) (°C) | Average Water Contact Angle (°) |
|---|---|---|---|
| Cyclohexene | 6 | 11.1 acs.orgnih.gov | Lower acs.orgnih.gov |
| This compound | 10 | 5.7 acs.orgnih.gov | Higher acs.orgnih.gov |
Polymers derived from this compound can exhibit enhanced mechanical and thermal properties. The incorporation of cyclic structures into the polymer backbone can improve toughness and flexibility. numberanalytics.com Copolymers synthesized using this compound have shown good thermal stability, with no significant weight loss observed below 200 °C according to thermogravimetric analysis. acs.orgnih.gov The specific mechanical properties, such as tensile modulus and impact strength, can be further tuned by creating multiblock copolymers, for example, by reacting polydodecenamer (which can be synthesized from cyclododecene) with polynorbornene. mdpi.commdpi.com
Tailoring Polymer Properties: Glass Transition Temperature and Hydrophilicity
This compound Derivatives in the Synthesis of Complex Organic Architectures (e.g., Natural Product Cores, Fine Chemicals)
The unique ten-membered ring structure of this compound and its derivatives makes them valuable intermediates in the synthesis of complex organic molecules. fiveable.meontosight.ai These derivatives serve as versatile building blocks for constructing intricate molecular architectures, including the core structures of natural products and various fine chemicals. researchgate.netresearchgate.net The reactivity of the double bond within the this compound ring allows for a variety of chemical transformations, enabling the creation of diverse and complex structures. ontosight.ai For instance, functionalized medium-sized trans-cycloalkenes, including derivatives of this compound, can be prepared from simple cycloalkanones through a sequence of reactions including enol silyl (B83357) ether formation, [2+2] cycloaddition, and a domino 4π electrocyclic ring opening/alkylation. researchgate.net These methods provide access to chiral and functionalized cyclic compounds that are important in medicinal chemistry and the synthesis of bioactive molecules. researchgate.net
This compound in Advanced Materials Research (excluding direct product applications)
This compound is a subject of interest in advanced materials research, contributing to the development of novel materials with unique properties. liverpool.ac.uk Its use in polymerization allows for the creation of materials with tailored thermal and mechanical characteristics. Research into multiblock copolymers of norbornene and cyclododecene (a related large cycloalkene) has shown that the resulting materials can exhibit microphase separation in the melt state, which affects their mechanical properties. mdpi.com Furthermore, the development of dynamic covalent chemistry in polymer science has opened new avenues for creating adaptive and self-healing materials. rsc.org The principles of incorporating dynamic bonds can be applied to polymers derived from monomers like this compound to create next-generation smart materials. rsc.org
Advanced Analytical Techniques in Cyclodecene Research
Spectroscopic Methods for Structural and Conformational Elucidation
Spectroscopy is a cornerstone of cyclodecene research, allowing scientists to probe its molecular structure and dynamic behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information essential for a comprehensive understanding.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like this compound. By analyzing NMR spectra at various temperatures, researchers can identify co-existing conformers and quantify the energy barriers associated with their interconversion.
At room temperature, the conformers of this compound interconvert rapidly on the NMR timescale, resulting in a time-averaged spectrum with a simple pattern of five sharp peaks in the ¹³C NMR spectrum. acs.org However, as the temperature is lowered, the rate of interconversion decreases. When the rate becomes slow enough, the NMR experiment can capture snapshots of the individual conformers, a phenomenon known as decoalescence.
For cis-cyclodecene (B1623649) , as the temperature is lowered, each of the five ¹³C signals splits into two distinct peaks of equal intensity. acs.orgacs.org This splitting pattern, resulting in ten peaks at the slow-exchange limit, indicates the presence of a single, stable conformation with C₁ symmetry. acs.orgunibas.it DNMR studies have identified two distinct energetic barriers for conformational processes in cis-cyclodecene. A lower barrier of 6.64 kcal/mol (at -139.7 °C), observed in ¹³C NMR, is associated with a process that averages a plane of symmetry, while a higher barrier of 10.9 kcal/mol (at -36.4 °C), determined from ¹H NMR of the allylic protons, corresponds to a different, higher-energy dynamic process. acs.orgacs.org
The conformational behavior of trans-cyclodecene (B1599413) is considerably more complex. Low-temperature ¹³C NMR studies reveal a much more intricate picture. At -154.9 °C, the single peak for the olefinic carbons observed at room temperature splits into eight distinct peaks. acs.orgunibas.itacs.org This complex spectrum is interpreted as evidence for the co-existence of five different conformations in measurable quantities. acs.orgacs.orgresearchgate.net These include three conformers with C₁ symmetry and two with C₂ symmetry. acs.orgunibas.it The populations of these conformers at this temperature range from 3.0% to 37.6%, with the least stable conformer being just 0.59 kcal/mol higher in free energy than the most stable one. acs.orgacs.orgresearchgate.net The free-energy barriers for the interconversion of some of these conformers were estimated to be between 6.5 and 6.6 kcal/mol. acs.orgunibas.it
| Compound | Technique | Temperature (°C) | Key Findings | Free-Energy Barrier (ΔG‡) | Source |
|---|---|---|---|---|---|
| cis-Cyclodecene | ¹³C NMR | -139.7 | Single C₁ conformation observed; 5 lines split into 10. | 6.64 kcal/mol | acs.orgacs.org |
| cis-Cyclodecene | ¹H NMR | -36.4 | Decoalescence of allylic protons. | 10.9 kcal/mol | acs.orgacs.org |
| trans-Cyclodecene | ¹³C NMR | -154.9 | Five co-existing conformers (3 x C₁, 2 x C₂); olefinic region shows 8 peaks. | ~6.5-6.6 kcal/mol | acs.orgacs.org |
Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for determining the three-dimensional structure of chiral molecules and their conformers in solution. perlego.com IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry. VCD, which measures the differential absorption of left- and right-circularly polarized infrared light, is exceptionally sensitive to the absolute configuration and conformation of chiral molecules. nih.govmdpi.com
For a flexible and conformationally rich molecule like this compound, the experimentally observed IR and VCD spectra are a composite, representing the Boltzmann-weighted average of the individual spectra of all significantly populated conformers. nih.gov The true power of these techniques is realized when experimental spectra are compared with theoretical spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT). perlego.comnih.gov This comparison allows for the definitive assignment of the absolute configuration and the elucidation of the conformational distribution of the molecule in solution. nih.gov
While a molecule may have multiple conformers with nearly identical IR spectra, their VCD spectra can exhibit dramatic differences in sign and intensity, making VCD a more discerning tool for conformational analysis. nih.gov For example, theoretical studies on the related cyclodecane (B1584694) molecule show that different conformers, such as the boat-chair-boat (BCB) and twist-boat-chair-chair (TBCC), are predicted to have unique IR and VCD spectral features that can be used for their identification. core.ac.uk
| Conformer | Symmetry | Expected IR Spectrum | Expected VCD Spectrum |
|---|---|---|---|
| Conformer A | Chiral (e.g., C₁ or C₂) | Characteristic vibrational bands based on geometry. | Non-zero VCD signals with a specific sign pattern (+/-). |
| Conformer B | Chiral (e.g., C₁ or C₂) | Potentially similar to Conformer A if geometries are close. | Non-zero VCD signals, but with a sign pattern potentially different from or even opposite to Conformer A. |
| Achiral Conformer | Achiral (e.g., Cₛ) | Characteristic vibrational bands. | No VCD signal (silent). |
Mass spectrometry (MS) is a vital analytical technique for identifying and characterizing the products of chemical reactions involving this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.
GC-MS is frequently employed to monitor the progress of reactions and to characterize the resulting products. For instance, in the biocatalytic oxidation of cyclodecane, a saturated analog of this compound, GC-MS analysis is used to identify the products formed, such as cyclodecanol (B74256) and cyclodecanone. rsc.org The components are separated on the GC column and identified by their characteristic retention times (RT) and the mass spectra obtained from the MS detector. rsc.org
For unambiguous identification of novel or unknown products, High-Resolution Mass Spectrometry (HRMS), often with an Electrospray Ionization Time-of-Flight (ESI-TOF) analyzer, is essential. HRESITOFMS provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule, a critical step in structural elucidation.
| Compound | Analytical Method | Retention Time (RT) [min] | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|---|
| Cyclodecane | GC-MS | 5.1 | C₁₀H₂₀ | 140.27 | |
| Cyclodecanone | GC-MS | 9.7 | C₁₀H₁₈O | 154.25 | |
| Cyclodecanol | GC-MS | 10.45 | C₁₀H₂₀O | 156.27 |
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Chromatographic Techniques for Separation and Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, gas chromatography and gel permeation chromatography are particularly crucial for assessing purity, monitoring reactions, and characterizing polymers.
Gas chromatography (GC) is an essential technique for analyzing volatile compounds like this compound and its derivatives. libretexts.org It is routinely used for two primary purposes: assessing the purity of a sample and monitoring the progress of a chemical reaction. birchbiotech.compharmacopoeia.ru
For purity assessment, a sample of this compound is injected into the GC instrument. A pure sample will ideally produce a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the level of contamination. birchbiotech.com
To monitor a reaction, small aliquots are withdrawn from the reaction vessel at different time intervals and analyzed by GC. rsc.org By tracking the decrease in the peak area corresponding to the starting material (e.g., this compound) and the simultaneous increase in the peak areas of the products (e.g., cyclodecanol, cyclodecanone), researchers can determine the reaction rate, conversion, and yield over time. rsc.org This provides valuable kinetic data and helps in optimizing reaction conditions.
| Compound | Hypothetical Retention Time (RT) [min] | Application |
|---|---|---|
| This compound (reactant) | 8.5 | Purity check, monitoring disappearance in reaction. |
| Cyclodecanone (product) | 9.7 | Monitoring appearance, final product identification. |
| Cyclodecanol (product) | 10.5 | Monitoring appearance, final product identification. |
When this compound is used as a monomer in polymerization reactions, such as alternating ring-opening metathesis polymerization (AROMP), Gel Permeation Chromatography (GPC) is the standard technique for characterizing the resulting polymers. nih.govacs.org GPC, also known as Size-Exclusion Chromatography (SEC), separates macromolecules based on their size (hydrodynamic volume) in solution. researchgate.net
In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores more deeply, travel a longer path, and elute later. researchgate.net
This separation allows for the determination of the polymer's entire molecular weight distribution. Key parameters obtained from GPC analysis include the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which is the ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). researchgate.netshimadzu.com The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample. Research on the AROMP of this compound with other monomers has utilized GPC to confirm the synthesis of copolymers and to characterize their molecular weights and distributions. nih.govacs.org
| Polymer System | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Source |
|---|---|---|---|---|
| Alternating copolymer of B1 and this compound | 28.9 | 46.2 | 1.60 | nih.gov |
| Alternating copolymer of B2 and this compound | 27.5 | 43.7 | 1.59 | nih.gov |
Gas Chromatography (GC) for Reaction Progress and Purity Assessment
Thermal Analysis of this compound-Derived Polymers and Materials
The thermal properties of polymers derived from this compound are crucial for determining their processing parameters and potential applications. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate these properties.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. utb.czuniversallab.org It is a powerful tool for studying the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). universallab.orgworldoftest.com The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The melting temperature is the temperature at which a crystalline or semi-crystalline material changes from a solid to a liquid state.
In the context of this compound-derived polymers, DSC is instrumental in understanding how the incorporation of the this compound monomer influences the thermal behavior of the resulting material. For instance, in alternating ring-opening metathesis polymerization (AROMP) of this compound with other cyclic olefins, the length of the cycloalkene spacer plays a significant role in the final polymer's properties.
Research on alternating copolymers of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and this compound has shown that the inclusion of the larger this compound ring affects the flexibility of the polymer backbone. acs.orgnih.gov This increased flexibility, due to a higher degree of freedom in the polymer chain, results in a lower glass transition temperature. acs.org For example, an alternating copolymer synthesized from bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and this compound exhibited a glass transition temperature of 5.7 °C. acs.orgnih.gov In another study, polymers formed by the ring-opening metathesis polymerization of a monomer mixture including this compound showed a melting point of 165 °C. googleapis.com
These findings are summarized in the interactive data table below.
| Polymer Type | Thermal Transition | Temperature (°C) |
| Alternating Copolymer of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and this compound acs.orgnih.gov | Glass Transition | 5.7 |
| Polymer from Ring-Opening Metathesis Polymerization including this compound googleapis.com | Melting Point | 165 |
Table 1. DSC Data for this compound-Derived Polymers.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is another key thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. advanses.comresearchgate.net TGA is primarily used to determine the thermal stability and decomposition characteristics of materials. advanses.comresearchgate.net The analysis provides data on the temperatures at which weight loss occurs, which corresponds to the degradation of the polymer.
For polymers derived from this compound, TGA is essential for establishing the upper-temperature limit of their utility. The thermal stability of these polymers is a critical factor for their processing and end-use applications.
In a study involving alternating copolymers of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide with various cycloalkenes, including this compound, thermogravimetric analysis revealed good thermal stability for these materials. acs.orgnih.gov It was reported that all the synthesized alternating copolymers were stable up to 200 °C. acs.orgnih.gov This indicates that the polymer backbone does not undergo significant degradation below this temperature.
The following interactive data table presents the thermal stability data for a this compound-containing polymer.
| Polymer Type | Onset of Decomposition Temperature (°C) |
| Alternating Copolymer of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and this compound acs.orgnih.gov | > 200 |
Table 2. TGA Data for a this compound-Derived Polymer.
Future Directions and Emerging Research Areas for Cyclodecene
Development of Novel Catalytic Systems for Stereocontrol and Efficiency
The synthesis of specific cyclodecene isomers, particularly the trans-isomer, presents a significant challenge due to the inherent ring strain. Future research is heavily focused on the development of sophisticated catalytic systems that can provide precise control over the stereochemistry of reactions involving this compound and its precursors.
A key area of development is in the realm of transition metal-mediated cycloaddition reactions. acs.org Metal catalysts can alter the reactivity of olefins and dienes, paving the way for more efficient and selective syntheses. acs.org For instance, nickel-catalyzed cyclooligomerization reactions of cis,trans-1,5-cyclodecadiene (B73298) with dienes have been shown to produce larger macrocyclic systems. The ability to use chiral ligands in these catalytic systems opens up the possibility of enantioselective transformations, a highly desirable feature in the synthesis of complex molecules. acs.org
Furthermore, advancements in ring-opening metathesis polymerization (ROMP) are enabling the creation of novel polymers with controlled architectures. nih.govacs.org Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown promise in the alternating ring-opening metathesis polymerization (AROMP) of this compound with other cyclic olefins. nih.govresearchgate.net This technique allows for the synthesis of linear alternating copolymers with varying spacer lengths, which can be used to tune material properties like glass transition temperature and hydrophobicity. nih.govacs.org Future work will likely focus on designing catalysts that can accommodate a wider range of functional groups and achieve even greater control over polymer microstructure. researchgate.net
Integration of Advanced Computational Modeling with Experimental Studies
The conformational flexibility of this compound and its derivatives makes them ideal candidates for investigation using computational modeling. mdpi.com The integration of theoretical calculations with experimental data is becoming increasingly crucial for understanding and predicting the behavior of these molecules.
Density Functional Theory (DFT) is a powerful tool for modeling transition states and predicting the regioselectivity of reactions such as eliminations and cycloadditions. For example, DFT calculations can help map the energy barriers between different conformations of this compound, providing insights into its configurational stability. However, these models have limitations, and their accuracy can be improved by incorporating solvent effects and steric interactions through molecular dynamics (MD) simulations.
Computational methods are also being used to predict the thermodynamic stability of this compound derivatives under various conditions. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide experimental data that can be used to validate and refine these computational models. The combination of experimental and computational approaches is essential for designing new synthetic routes and understanding the mechanisms of complex reactions. researchgate.net For instance, computational studies have been instrumental in understanding the mechanism of migratory insertion of alkenes into carbon-boron bonds, a key step in some synthetic methodologies. researchgate.net
Exploration of this compound Scaffolds in Bioorthogonal Chemistry and Functional Materials
The unique reactivity of strained alkenes, such as trans-cyclodecene (B1599413), has made them valuable tools in the field of bioorthogonal chemistry. researchgate.net These reactions occur selectively within living systems without interfering with native biochemical processes. wikipedia.org Trans-cyclooctenes (TCOs), which are structurally related to trans-cyclodecene, have been extensively used in bioorthogonal applications due to their high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. researchgate.netescholarship.org Researchers are now exploring the potential of larger ring systems like this compound to develop new bioorthogonal probes with improved stability and reactivity. researchgate.netrsc.org
In the realm of materials science, this compound is being investigated as a monomer for the synthesis of advanced polymers with tailored properties. nih.gov The incorporation of this compound into polymer backbones through techniques like AROMP allows for the control of properties such as thermal stability and mechanical strength. nih.gov The resulting copolymers have potential applications in a variety of fields, including the development of new functional materials with specific performance characteristics. nih.gov For example, alternating copolymers of this compound and other monomers can be designed to have specific glass transition temperatures and levels of hydrophobicity. acs.org Future research will likely focus on expanding the range of functional groups that can be incorporated into these polymers and exploring their applications in areas such as drug delivery and advanced coatings.
Q & A
Q. Methodological Guidance
- IR Spectroscopy : Identify C-Cl (6.2 µm) and C=C (11.1 µm) stretches to confirm chlorination or isomerization .
- NMR : Use ¹³C DEPT to distinguish bridgehead carbons in bicyclic derivatives. For hydroboration products, ¹H NMR coupling constants (J = 10–12 Hz) confirm trans stereochemistry .
- GC Retention Times : Establish baselines with pure this compound (retention time ~8.2 min) to detect impurities .
How can computational models predict this compound’s reactivity in catalyst-free vitrimers?
Advanced Application
this compound-derived tertiary amines (e.g., TBD) accelerate transesterification in vitrimers. To design experiments:
- Use DFT calculations to model transition states for transannular interactions.
- Validate with Arrhenius plots of stress-relaxation rates (e.g., 180–200°C).
- Compare activation energies (Eₐ) with experimental DSC data to confirm catalyst-free mechanisms .
Why do medium-sized rings like this compound exhibit unique regioselectivity in radical reactions?
Mechanistic Depth
this compound’s 10-membered ring allows partial conjugation of radical intermediates, favoring 1,5-addition over 1,2-pathways. Key steps:
- Initiation: BPO → 2 radicals (In·).
- Propagation: Radical addition to C=C, forming resonance-stabilized intermediates.
- Termination: Quench with H-donors (e.g., thiols) to trap products .
How should researchers address discrepancies in reported ΔrH° values for this compound isomerization?
Data Validation Protocol
Taskinen (1980) reports ΔrH° = -14.9 ± 0.3 kJ/mol for (Z)- to (E)-cyclodecene isomerization in acetic acid . If conflicting data arise:
- Verify calorimeter calibration and solvent purity.
- Re-analyze using high-purity this compound (≥99% via GC).
- Cross-reference with computational ΔG values (e.g., Gaussian 16 B3LYP/6-31G*) .
What synthetic routes optimize yield for 1-chloro-2-trichloromethylcyclodecane?
Q. Synthesis Optimization
- Step 1 : Chlorinate cis-cyclodecene with Cl₂ under UV light (λ = 365 nm) at -20°C.
- Step 2 : Fractional distillation (boiling point ~120°C at 10 mmHg) to isolate 1,2-dichloro isomers.
- Yield : ~60% with <5% transannular byproducts; confirm via 60-MHz ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
